molecular formula C13H18N2O B4085666 [1-(2-methylbutyl)-1H-benzimidazol-2-yl]methanol

[1-(2-methylbutyl)-1H-benzimidazol-2-yl]methanol

Cat. No. B4085666
M. Wt: 218.29 g/mol
InChI Key: MXFLVMFCQOGHHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(2-methylbutyl)-1H-benzimidazol-2-yl]methanol, also known as MBBI, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. MBBI belongs to the family of benzimidazole derivatives, which have been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.

Mechanism of Action

The exact mechanism of action of [1-(2-methylbutyl)-1H-benzimidazol-2-yl]methanol is not fully understood. However, it has been suggested that its pharmacological properties may be attributed to its ability to modulate various signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. In a study conducted by Zhang et al., this compound was found to inhibit the expression of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), in LPS-stimulated macrophages. Additionally, this compound was found to induce cell cycle arrest and apoptosis in human colon cancer cells. Moreover, this compound was found to exhibit anti-viral activity against the hepatitis B virus.

Advantages and Limitations for Lab Experiments

[1-(2-methylbutyl)-1H-benzimidazol-2-yl]methanol has several advantages for lab experiments, including its relatively simple synthesis method and its potential as a multi-targeted pharmacological agent. However, there are also some limitations to the use of this compound in lab experiments, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research of [1-(2-methylbutyl)-1H-benzimidazol-2-yl]methanol. One potential direction is to further investigate its anti-inflammatory properties and its potential as a treatment for inflammatory diseases. Another potential direction is to explore its anti-cancer properties and its potential as a chemotherapeutic agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify its molecular targets. Finally, there is a need to investigate the safety and pharmacokinetics of this compound in animal models and in human clinical trials.

Scientific Research Applications

[1-(2-methylbutyl)-1H-benzimidazol-2-yl]methanol has been found to exhibit various pharmacological properties, including anti-inflammatory, anti-cancer, and anti-viral effects. In a study conducted by Zhang et al., this compound was found to inhibit the expression of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent. Additionally, this compound was found to induce cell cycle arrest and apoptosis in human colon cancer cells, indicating its potential as an anti-cancer agent. Moreover, this compound was found to exhibit anti-viral activity against the hepatitis B virus, suggesting its potential as an anti-viral agent.

properties

IUPAC Name

[1-(2-methylbutyl)benzimidazol-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-3-10(2)8-15-12-7-5-4-6-11(12)14-13(15)9-16/h4-7,10,16H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFLVMFCQOGHHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CN1C2=CC=CC=C2N=C1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.